N-Benzyl-2,2,2-Trifluorethanamin

Übersicht

Beschreibung

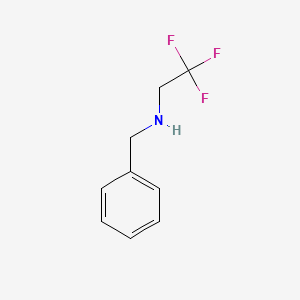

Benzyl-(2,2,2-trifluoro-ethyl)-amine is a useful research compound. Its molecular formula is C9H10F3N and its molecular weight is 189.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzyl-(2,2,2-trifluoro-ethyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl-(2,2,2-trifluoro-ethyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimikrobielle Anwendungen

N-Benzyl-2,2,2-Trifluorethanamin wurde auf seine potenzielle Verwendung als antimikrobielles Mittel untersucht. Molekular-Docking-Studien haben gezeigt, dass es Enzyme wie AmpC-Beta-Lactamase hemmen kann, die Ziele für antibakterielle Medikamente sind .

Antioxidative Eigenschaften

Diese Verbindung wurde auch auf ihre antioxidativen Eigenschaften untersucht, die bei der Vorbeugung von oxidativen Stress-bedingten Krankheiten wichtig sind .

Zytotoxizität in der Krebsforschung

Die zytotoxischen Wirkungen von this compound sind in der Krebsforschung von Interesse, wo es zur gezielten Abtötung von Krebszellen verwendet werden kann, während gesunde Zellen verschont bleiben .

4. Molekulare Docking-Studien für die Medikamentenentwicklung Es wurde in molekularen Docking-Studien für die Medikamentenentwicklung eingesetzt, insbesondere für die Hemmung von Enzymen, die Arzneimittelziele für verschiedene Krankheiten sind .

Hemmung der Amyloid-Beta-Aggregation

Derivate von this compound wurden als Inhibitoren der Aggregation von Amyloid-Beta (Aβ42) entwickelt und bewertet, die ein Schlüsselfaktor bei der Entwicklung der Alzheimer-Krankheit ist .

Life-Science-Forschung

In der Life-Science-Forschung wird diese Verbindung in verschiedenen Anwendungen eingesetzt, die von der organischen Synthese bis hin zu Umweltprüfungen reichen .

Materialwissenschaften und chemische Synthese

Ihre Anwendungen erstrecken sich auf die Materialwissenschaften und die chemische Synthese, wo sie bei der Entwicklung neuer Materialien oder chemischer Prozesse eingesetzt werden können .

Analytische Anwendungen

Schließlich wird this compound in analytischen Anwendungen wie NMR, HPLC, LC-MS und UPLC eingesetzt, um verschiedene Substanzen und Materialien zu analysieren .

Für detailliertere Informationen zu jeder Anwendung und zu entsprechenden Forschungsarbeiten finden Sie bitte in den angegebenen Referenzen.

Sigma-Aldrich Ambeed Fujifilm Wako Pure Chemical Corporation Springer Link Springer Link

Biologische Aktivität

Benzyl-(2,2,2-trifluoro-ethyl)-amine, a compound with the chemical formula CHFN, is notable for its unique structural features that combine a benzyl group with a trifluoroethyl moiety. This combination enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological potential, and relevant case studies.

Chemical Structure and Properties

The structure of Benzyl-(2,2,2-trifluoro-ethyl)-amine can be described as follows:

- Benzyl Group : Provides hydrophobic characteristics.

- Trifluoroethyl Moiety : Enhances lipophilicity and metabolic stability.

This unique combination contributes to the compound's potential interactions within biological systems.

Synthesis Methods

Several methods for synthesizing Benzyl-(2,2,2-trifluoro-ethyl)-amine have been reported. The synthesis often involves the reaction of benzylamine with trifluoroacetaldehyde or other trifluoromethylating agents under controlled conditions. The resulting compound can serve as a precursor for various pharmaceutical applications.

Pharmacological Applications

-

Antitumor Activity :

- Preliminary studies indicate that Benzyl-(2,2,2-trifluoro-ethyl)-amine may exhibit antitumor properties. Its derivatives have been evaluated for their efficacy against various cancer cell lines.

- For example, a related study on 3-benzyl-substituted quinazolinones showed significant antitumor activity with mean GI values ranging from 7.24 to 14.12 µM against specific cancer types .

-

Enzyme Interactions :

- The trifluoromethyl group may influence binding affinity towards biological targets such as enzymes and receptors. This aspect has been highlighted in molecular docking studies which suggest potential therapeutic applications .

- CNS Activity :

Comparative Analysis

A comparative analysis of Benzyl-(2,2,2-trifluoro-ethyl)-amine with similar compounds reveals its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,2,2-Trifluoroethylamine | Simple amine with trifluoromethyl | Lacks the benzyl moiety |

| Benzylamine | Simple benzyl amine | No trifluoromethyl group |

| N-(Trifluoromethyl)benzamide | Benzamide structure | Different functional group (amide vs amine) |

| 4-Trifluoromethylphenylamine | Trifluoromethyl substituted phenyl amine | Different substitution pattern on the ring |

This table illustrates how Benzyl-(2,2,2-trifluoro-ethyl)-amine stands out due to its combination of structural features that enhance both lipophilicity and potential biological activity compared to its analogs .

Molecular Docking Studies

Molecular docking studies have been performed to assess the binding modes of Benzyl-(2,2,2-trifluoro-ethyl)-amine derivatives to various targets such as EGFR-TK and B-RAF kinase. These studies indicated that certain derivatives could inhibit the growth of melanoma cell lines effectively by blocking critical enzymatic pathways .

Eigenschaften

IUPAC Name |

N-benzyl-2,2,2-trifluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5,13H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESAIDYCLWTAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407026 | |

| Record name | Benzyl-(2,2,2-trifluoro-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85963-50-4 | |

| Record name | Benzyl-(2,2,2-trifluoro-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.